molecular formula C9H5Cl2NO B1612299 2,5-Dichlorobenzoylacetonitrile CAS No. 56719-08-5

2,5-Dichlorobenzoylacetonitrile

Cat. No. B1612299
CAS RN: 56719-08-5
M. Wt: 214.04 g/mol
InChI Key: SBRBBYORYGKRDP-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzoylacetonitrile is a biochemical used for proteomics research . It has a molecular formula of C9H5Cl2NO and a molecular weight of 214.05 .


Molecular Structure Analysis

The molecular structure of 2,5-Dichlorobenzoylacetonitrile consists of a benzene ring with two chlorine atoms and a nitrile group attached . The exact positions of these groups and their interactions would require more detailed study.


Physical And Chemical Properties Analysis

2,5-Dichlorobenzoylacetonitrile has a molecular formula of C9H5Cl2NO and a molecular weight of 214.05 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Herbicide Development and Environmental Impact

One area of study is the development and environmental impact of herbicides, where compounds similar to 2,5-Dichlorobenzoylacetonitrile, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively researched. These studies have focused on the toxicology, mutagenicity, and degradation of 2,4-D, highlighting its widespread use in agriculture and the importance of understanding its environmental fate and potential health risks (Zuanazzi et al., 2020). Research on bacterial endophytes has also explored the enhancement of phytoremediation for herbicide-contaminated substrates, demonstrating the potential for microbial assistance in the degradation of herbicidal compounds (Germaine et al., 2006).

Analytical Methods for Herbicide Detection

Analytical chemistry provides methods for the detection and quantification of herbicide residues, including those related to 2,5-Dichlorobenzoylacetonitrile. For example, studies have developed sensitive and selective techniques for the determination of acidic herbicides in environmental samples using liquid chromatography-mass spectrometry (LC-MS/MS) (Xiong et al., 2014). These methodologies are critical for monitoring the presence of herbicides in soil and water, ensuring environmental safety and compliance with regulatory standards.

Synthetic Chemistry and Material Science

In synthetic chemistry, the manipulation and transformation of nitrile compounds, akin to 2,5-Dichlorobenzoylacetonitrile, are of significant interest. Research in this field includes the electrochemical synthesis of cyanoacetic acid from chloroacetonitrile and carbon dioxide, demonstrating innovative approaches to carbon-carbon bond formation (Isse & Gennaro, 2002). Such studies not only expand the toolkit of synthetic chemists but also contribute to the development of green chemistry practices by utilizing less hazardous reagents and conditions.

properties

IUPAC Name

3-(2,5-dichlorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRBBYORYGKRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606556
Record name 3-(2,5-Dichlorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorophenyl)-3-oxopropanenitrile

CAS RN

56719-08-5
Record name 3-(2,5-Dichlorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-dichlorophenyl)-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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